5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazole and pyrazine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The reaction conditions often include the use of organic solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out at elevated temperatures ranging from 80°C to 120°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific signaling pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with unique photophysical properties. Its ability to form stable complexes with metals makes it useful in the creation of advanced materials for electronic and optical applications.
Mechanism of Action
The mechanism of action of 5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it can interfere with signaling pathways that regulate cell growth and survival, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[1,5-a]pyridine: Contains a pyridine ring, offering different chemical reactivity and biological activity.
Pyrazolo[1,5-a]triazine: Features a triazine ring, which can lead to different pharmacological properties.
Uniqueness
5-(3-Oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific combination of pyrazole and pyrazine rings. This structure provides a balance of electronic properties that can be fine-tuned for various applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
5-(3-oxo-3-pyrrolidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-12(15-6-1-2-7-15)4-8-16-9-10-17-11(13(16)19)3-5-14-17/h3,5,9-10H,1-2,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXYNIJQFZXJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CN3C(=CC=N3)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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